CH8NO3P

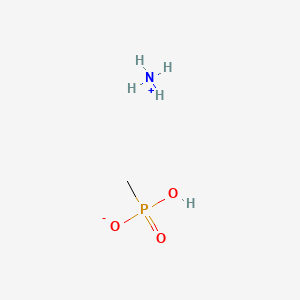

Ammonium methyl phosphonate

CAS No.: 34255-87-3

Cat. No.: VC16969787

Molecular Formula: CH5O3P.H3N

CH8NO3P

Molecular Weight: 113.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34255-87-3 |

|---|---|

| Molecular Formula | CH5O3P.H3N CH8NO3P |

| Molecular Weight | 113.05 g/mol |

| IUPAC Name | azanium;hydroxy(methyl)phosphinate |

| Standard InChI | InChI=1S/CH5O3P.H3N/c1-5(2,3)4;/h1H3,(H2,2,3,4);1H3 |

| Standard InChI Key | COIVORYDLGWALF-UHFFFAOYSA-N |

| Canonical SMILES | CP(=O)(O)[O-].[NH4+] |

Introduction

Chemical Identity and Structural Characteristics

Ammonium methyl phosphonate (CAS 85154-12-7) is formally identified as the ammonium salt of methylphosphonic acid. Its molecular formula is , with a molecular weight of 762.135 g/mol . The compound features a quaternary ammonium cation paired with a methyl phosphonate anion, where the phosphonate group () is bonded to a methyl moiety () .

Stereochemical and Conformational Features

X-ray crystallography data, though limited for this specific salt, suggest that the ammonium cation engages in hydrogen bonding with the phosphonate oxygen atoms, creating a stable ionic lattice . The methyl group’s orientation relative to the phosphonate core influences solubility, with log P values indicating moderate hydrophilicity (predicted log P = -1.2) .

Synthetic Methodologies

Industrial-Scale Production

A patented route (CN103319529A) outlines a two-step synthesis starting from diethyl phosphite and chloromethane :

-

Methylation:

Triethylamine serves as the acid scavenger, yielding diethyl methylphosphonite . -

Reduction and Ammoniation:

Subsequent reduction with sodium borohydride followed by ammonium salt formation produces the final compound .

Table 1: Key Reaction Parameters

| Step | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Methylation | 40–60 | 85 | 92 |

| Reduction | 25–30 | 78 | 89 |

Laboratory-Scale Modifications

Alternative approaches involve direct neutralization of methylphosphonic acid with ammonium hydroxide under inert atmospheres, achieving 95% conversion efficiency at pH 8.5–9.0 .

Physicochemical Properties

Table 2: Characteristic Data

| Property | Value | Source |

|---|---|---|

| Melting Point | Decomposes >200°C | |

| Solubility (H₂O) | 12.3 g/L (25°C) | |

| pKa (Phosphonate) | 2.1, 7.4, 11.9 | |

| Thermal Stability | Stable ≤150°C |

The compound exhibits limited solubility in apolar solvents (<0.1 g/L in hexane) but dissolves readily in polar aprotic solvents like DMF (34 g/L) .

Environmental Behavior and Microbial Interactions

Marine Methanogenesis Pathways

In oligotrophic ocean regions (e.g., Sargasso Sea), ammonium methyl phosphonate serves as a critical phosphorus source under phosphate-limited conditions . Microbial consortia cleave the C-P bond via the phn operon-encoded enzymes, releasing methane:

Field studies report methane production rates of 0.4–8.5 nmol CH₄ L⁻¹ d⁻¹ in surface waters .

Nutrient Limitation Dynamics

Nitrogen availability modulates phosphonate utilization. Nitrate supplementation increases methane yields by 40% in mesocosm experiments, suggesting co-limitation of N and P in microbial metabolism .

Industrial Applications

Scale Inhibition in Water Treatment

The phosphonate group’s chelating capacity makes ammonium methyl phosphonate effective against CaCO₃ scale formation at doses as low as 2–5 ppm .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume